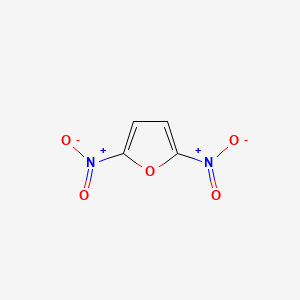

2,5-Dinitrofuran

Description

Contextualizing Furan (B31954) Ring Reactivity in Synthetic Organic Chemistry

Furan is a five-membered aromatic heterocycle characterized by four carbon atoms and one oxygen atom within the ring. Its molecular formula is C₄H₄O, and it possesses six π electrons delocalized across the ring, satisfying Hückel's rule for aromaticity (4n+2 π electrons, with n=1) numberanalytics.comwikipedia.org. This aromatic character confers a degree of stability, though furan is generally less stable than benzene (B151609) due to the electronegativity of the oxygen atom, which reduces the ring's resonance energy numberanalytics.com.

The furan ring exhibits distinct reactivity patterns, participating in both electrophilic aromatic substitution (EAS) and cycloaddition reactions, notably the Diels-Alder reaction where it acts as a diene numberanalytics.comwikipedia.org. Compared to other five-membered heterocycles like thiophene (B33073) and pyrrole (B145914), furan's reactivity in electrophilic substitution is modulated by the heteroatom's electron-donating effect, making it more reactive than thiophene but generally less so than pyrrole numberanalytics.com. Electron-withdrawing substituents, such as nitro groups, can significantly influence this reactivity, often enhancing stability against acidic conditions and directing substitution patterns pharmaguideline.com. Furthermore, furan rings are susceptible to ring-opening reactions under certain conditions, a characteristic that can be exploited in synthetic strategies wikipedia.orgrsc.orgresearchgate.net.

Table 1: Comparison of Furan Reactivity Characteristics

| Compound | Heteroatom | Electronegativity of Heteroatom | Aromaticity | Reactivity in Electrophilic Substitution (General Trend) |

| Furan | Oxygen | 3.44 | Aromatic | More reactive than thiophene, less than pyrrole |

| Thiophene | Sulfur | 2.58 | Aromatic | Less reactive than furan |

| Pyrrole | Nitrogen | 3.04 | Aromatic | More reactive than furan |

Significance of Nitro-Substituted Furans in Advanced Chemical Synthesis

The incorporation of nitro groups onto the furan scaffold, particularly at the 5-position, imparts unique electronic properties and opens pathways for sophisticated synthetic transformations. Nitrofurans, as a class, have garnered significant attention for their utility as key intermediates and building blocks in organic synthesis. They are recognized for their role in medicinal chemistry, contributing to the development of compounds with antibacterial and antiparasitic activities nih.govrsc.org. The nitro group itself is often essential for the biological activity of these compounds, typically requiring enzymatic reduction to generate reactive species researchgate.net.

In the realm of advanced chemical synthesis, nitro-substituted furans are particularly valuable for constructing complex polycyclic aromatic systems. For instance, 2,5-dinitrofuran serves as a crucial precursor in methodologies that combine nucleophilic aromatic substitution (SNAr) with Diels-Alder cycloadditions, leading to the efficient synthesis of polysubstituted phenols researchgate.netarkat-usa.orgumich.edu. The electron-deficient nature of the furan ring in this compound makes it highly susceptible to nucleophilic attack, facilitating the introduction of various substituents. Subsequently, the resulting activated furan derivatives can undergo Diels-Alder reactions, followed by the elimination of a nitro group and aromatization, yielding highly functionalized phenolic compounds researchgate.netarkat-usa.orgumich.edu. Beyond this, nitrofurans have also been explored as precursors in the synthesis of novel energetic materials, leveraging the high energy content associated with nitro functionalities scispace.com.

Historical Development of this compound Research

The study of nucleophilic aromatic substitution (SNAr) on furan rings has historically been less extensively explored compared to its benzenoid counterparts arkat-usa.orgumich.edu. However, the development of methods for synthesizing activated furan derivatives has enabled significant progress. This compound has emerged as a key substrate in this area, readily accessible through the nitration of 2-nitrofuran (B122572) using concentrated nitric acid researchgate.netarkat-usa.orgumich.eduresearchgate.net.

The research into the reactivity of this compound has primarily focused on its participation in SNAr reactions, where it reacts with a variety of nucleophiles via an addition-elimination mechanism researchgate.netarkat-usa.orgumich.eduresearchgate.net. These reactions typically proceed smoothly, affording substituted 5-nitrofurans in good to excellent yields. For example, reactions with carbon nucleophiles like the anions derived from ethyl acetoacetate (B1235776) and dimethyl malonate yield the corresponding substituted nitrofurans in 90% and 97% yields, respectively arkat-usa.orgumich.edu. Similarly, reactions with amine nucleophiles, such as morpholine (B109124), have been reported to yield the morpholino-substituted nitrofuran in 97% yield arkat-usa.org. Phase-transfer catalyzed SNAr reactions with phenol (B47542) have also been employed to prepare 2-aryloxy-5-nitrofurans in good yields researchgate.netresearchgate.net.

A significant advancement in the utility of this compound has been its application in tandem with Diels-Alder cycloadditions. The substituted nitrofurans generated from SNAr reactions can serve as dienophiles or dienes in Diels-Alder reactions with various π-systems. The resulting cycloadducts are often unstable and readily undergo elimination of a nitro group, followed by aromatization, to furnish polysubstituted phenols researchgate.netarkat-usa.orgumich.edu. This synthetic strategy provides a versatile route to complex phenolic structures that are otherwise challenging to access.

Table 2: Representative SNAr Reactions of this compound

| Nucleophile | Product Type | Typical Yield (%) | Key Reaction Pathway | Reference(s) |

| Ethyl acetoacetate anion | Substituted nitrofuran | 90 | SNAr (Addition-Elimination) | arkat-usa.org, umich.edu |

| Dimethyl malonate anion | Substituted nitrofuran | 97 | SNAr (Addition-Elimination) | arkat-usa.org, umich.edu |

| Morpholine | Morpholino-substituted nitrofuran | 97 | SNAr (Addition-Elimination) | arkat-usa.org |

| Phenol (Phase Transfer Cat.) | 2-Aryloxy-5-nitrofuran | Good yield | SNAr (Addition-Elimination) | researchgate.net, researchgate.net |

Compound List:

this compound

2-Nitro furan

Ethyl acetoacetate

Dimethyl malonate

Morpholine

Phenol

5-Nitrofurans

Polysubstituted phenols

Structure

3D Structure

Properties

IUPAC Name |

2,5-dinitrofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBSSZNFPUJLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231905 | |

| Record name | Furan, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-03-9 | |

| Record name | 2,5-Dinitrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dinitrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dinitrofuran and Precursors

Nitration Strategies for Furan (B31954) Systems Leading to Dinitrofurans

The introduction of two nitro groups onto the furan ring requires overcoming the inherent reactivity and stability challenges of the heterocyclic system.

Direct nitration of unsubstituted furan to achieve dinitration in a single step is generally not feasible due to the high reactivity of the furan ring, which leads to uncontrolled reactions and polymer formation under harsh nitrating conditions. youtube.com Therefore, the synthesis begins with a controlled mono-nitration.

The most common method for the initial nitration of furan involves the use of a mild nitrating agent, acetyl nitrate (B79036), which is typically generated in situ from nitric acid and acetic anhydride (B1165640) at low temperatures. pharmaguideline.com This reaction preferentially yields 2-nitrofuran (B122572), as electrophilic substitution on the furan ring is favored at the C2 (or α) position due to the greater stability of the carbocation intermediate formed during the reaction mechanism. chemicalbook.compearson.combartleby.com

Table 1: Reagents for Mono-Nitration of Furan

| Reagent System | Product | Characteristics |

| Acetyl Nitrate (HNO₃ / Acetic Anhydride) | 2-Nitrofuran | Standard mild nitrating agent for sensitive substrates like furan. pharmaguideline.com |

| Nitric Acid / Trifluoroacetic Anhydride | 2-Nitrofuran | An effective alternative system for direct mono-nitration. |

The synthesis of 2,5-Dinitrofuran is accomplished via an indirect route, starting with the mono-nitrated intermediate, 2-nitrofuran. The presence of the first nitro group at the C2 position deactivates the furan ring towards further electrophilic substitution. This deactivating effect means that the introduction of a second nitro group requires more forcing reaction conditions than the initial nitration step. The second nitration occurs at the C5 position, which is the other α-position activated by the ring oxygen, leading to the formation of this compound. While this pathway is the established route, specific, detailed procedures from primary research literature are not widely available.

Optimized Reaction Conditions for this compound Preparation

Optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts, especially given the sensitive nature of the furan nucleus and the hazardous potential of nitrating agents.

For the initial mono-nitration step, the careful selection of reagents is paramount. Acetyl nitrate remains the reagent of choice. The stoichiometry must be carefully controlled to favor mono-substitution and prevent over-nitration or degradation. While specific stoichiometric data for the subsequent dinitration of 2-nitrofuran is not readily found in recent literature, the principle requires a sufficiently powerful nitrating agent to overcome the deactivating effect of the first nitro group.

The literature on the nitration of furan focuses primarily on controlling the reaction through the choice of stoichiometric reagents and temperature rather than catalysis. While various catalysts are employed for other functionalizations of the furan ring, such as Friedel-Crafts acylation or hydrogenation, their application specifically to the dinitration of furan to produce this compound is not documented in available research.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of energetic materials like this compound is an area of growing importance, aimed at reducing environmental impact and improving safety. While specific studies on the green synthesis of this compound are scarce, general principles applicable to nitration processes can be considered.

Key areas for green improvement in nitration chemistry include:

Use of Safer Reagents: Replacing traditional mixed acids (nitric/sulfuric acid) with solid acid catalysts or recyclable organic nitrating agents to minimize corrosive waste streams.

Solvent Reduction: Employing solvent-free reaction conditions or using more environmentally benign solvents like ionic liquids.

Improved Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. cbiore.id

Continuous Flow Technology: Implementing continuous flow reactors for the in situ generation and immediate use of hazardous reagents like acetyl nitrate. This approach enhances safety by minimizing the accumulation of explosive intermediates and allows for precise control over reaction temperature and time, which is particularly beneficial for the nitration of sensitive substrates like furan derivatives.

These principles offer a framework for developing more sustainable and safer manufacturing processes for nitrated furan compounds in the future.

Elucidation of 2,5 Dinitrofuran Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,5-Dinitrofuran

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for this compound, enabling the displacement of one of the nitro groups by a variety of nucleophiles. This reactivity is significantly enhanced by the electron-deficient nature of the furan (B31954) ring, imparted by the two nitro substituents. The general mechanism involves an addition-elimination sequence. researchgate.netarkat-usa.orgumich.edulibretexts.org

Meisenheimer Complex Formation and Intermediates

The SNAr reaction of this compound proceeds through a characteristic addition-elimination mechanism, involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgscribd.com In this process, the nucleophile attacks one of the carbon atoms bearing a nitro group, leading to the temporary disruption of aromaticity and the formation of a σ-adduct. This intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge across the furan ring and, crucially, into the electron-withdrawing nitro groups. libretexts.orgscribd.comresearchgate.net The subsequent step involves the elimination of the leaving group (in this case, a nitrite (B80452) ion, NO₂⁻) to restore aromaticity and form the substituted product. The reversible formation of these Meisenheimer complexes is consistent with spectroscopic observations in related systems. researchgate.netresearchgate.net

Influence of Nucleophile Structure on Reaction Pathway and Selectivity

The structure of the incoming nucleophile plays a critical role in the SNAr reaction of this compound. A wide range of nucleophiles, including oxygen nucleophiles (e.g., phenoxides), carbon nucleophiles (e.g., stabilized carbanions), nitrogen nucleophiles (e.g., amines), and sulfur nucleophiles (e.g., thiolates), have been shown to react with this compound. arkat-usa.orgresearchgate.netumich.edu For instance, reactions with soft carbon nucleophiles like the anions derived from ethyl acetoacetate (B1235776) and dimethyl malonate proceed smoothly, yielding the corresponding substituted nitrofurans in high yields. umich.edu Similarly, reactions with secondary amines, such as morpholine (B109124), also afford the substituted products in excellent yields. arkat-usa.org The electron-rich nature of the nucleophile generally facilitates the initial attack on the electron-deficient furan ring. While specific studies detailing selectivity based on subtle variations in nucleophile structure are not elaborated in the provided snippets, it is understood that the electronic and steric properties of the nucleophile can influence the reaction rate and potentially the regioselectivity if multiple reactive sites were available.

Role of Phase Transfer Catalysis in SNAr Reactions

Phase transfer catalysis (PTC) has proven to be an effective strategy for facilitating SNAr reactions involving this compound, particularly in biphasic systems. researchgate.netresearchgate.net PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, act by transferring anionic nucleophiles from an aqueous or solid phase into an organic phase where the substrate, this compound, is dissolved. scientificupdate.comdalalinstitute.com This transfer process enhances the effective concentration of the nucleophile in the reactive phase, thereby accelerating the reaction rate and often improving yields. For example, the PTC-catalyzed SNAr reaction of this compound with phenol (B47542) provides 2-aryloxy-5-nitrofurans in good yields. researchgate.netresearchgate.net This method offers advantages such as milder reaction conditions and increased efficiency, aligning with principles of green chemistry by potentially reducing the need for harsh solvents. scientificupdate.comdalalinstitute.com

Table 1: SNAr Reactions of this compound with Various Nucleophiles

| Nucleophile | Product Class | Yield (%) | Reference |

| Ethyl acetoacetate anion | Substituted nitrofuran | 90 | umich.edu |

| Dimethyl malonate anion | Substituted nitrofuran | 97 | umich.edu |

| Morpholine | Morpholino-nitrofuran | 97 | arkat-usa.org |

| Phenol (PTC conditions) | 2-Aryloxy-5-nitrofuran | Good | researchgate.netresearchgate.net |

Cycloaddition Reactions Involving this compound

While this compound itself is a highly activated system, the substituted nitrofurans derived from its SNAr reactions can serve as valuable substrates for further transformations, including cycloaddition reactions.

Diels-Alder Reactions with Activated Furan Systems

The substituted 5-nitrofurans, obtained from the SNAr reactions of this compound, can participate in Diels-Alder cycloadditions. researchgate.netarkat-usa.orgumich.edu In these reactions, the activated furan derivatives can act as dienophiles or, in some contexts, the furans themselves can act as dienes, though the former is more directly implied in the context of products derived from this compound. rsc.orgfayoum.edu.eg The Diels-Alder reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org When the substituted nitrofurans derived from this compound undergo Diels-Alder cycloaddition with suitable π-systems (e.g., alkenes), the resulting transient [4+2]-cycloadducts can subsequently undergo nitro group elimination and aromatization. This sequence of reactions provides a versatile pathway for the synthesis of polysubstituted phenols. researchgate.netarkat-usa.orgumich.edu The electron-withdrawing nature of the nitro group on the furan derivative would typically make it a reactive dienophile, readily accepting electron density from an electron-rich diene. wikipedia.orglibretexts.org

Compound List:

this compound

2-Nitrofuryl ethylene (B1197577)

2-Methyl-5-nitrofuran

2-Nitrothiophene

2,4-Dinitrothiophene

2,5-Dichloro-3,4-dinitrothiophene

2-Amino-5-nitrothiazole

1-Nitronaphthalene

6-Nitroindazole

6-Nitrobenzimidazole

5-Nitroindazole

5-Nitrobenzotriazole

5-Nitro-2-benzimidazolethiol

Ethyl acetoacetate

Dimethyl malonate

Morpholine

Phenol

2-Aryloxy-5-nitrofuran

5-Nitro-2-furancarbaldehyde

Methyl 5-nitro-2-furancarboxylate

5-Azido-2-furancarbaldehyde

5-Arylthio-2-furancarboxylates

5-Phenoxyfuran-2-nitriles

5-Phenylthiofuran-2-nitriles

2,2'-Dinitrodiphenyl ether

4-(5-Aryloxy-furan-2-yl)pyrimidines

5-Arylamino-substituted pyrimidines

1,3-Dinitrobenzene

Trinitrobenzene

Trinitroanisole

1-Fluoro-2,4-dinitrobenzene

Naphthalene

2-Substituted furans

2-Nitro-5-nitrosothiophene

2-Bromo-5-nitrofuran (B1267531)

2-Bromo-3,5-dinitro-furan

1-Methyl-3,4-dinitropyrazole

2,4,5-Trinitroimidazole

4,5-Dinitroimidazole

2-Nitroimidazole

2,5-Dimethylfuran

Vinylene carbonate

Maleic anhydride (B1165640)

Cyclopentadiene

1,2-Dihydro-1,2-azaborine

2-Chloro-1,3,5-trinitrobenzene

2-Chloro-5-nitropyrimidine

Piperidine

p-Toluenethiolate

Theoretical and Computational Investigations of 2,5 Dinitrofuran

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide fundamental insights into the electronic configuration and inherent reactivity of molecules like 2,5-Dinitrofuran. These studies are crucial for understanding how molecular structure dictates chemical behavior.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. It determines the properties of a many-electron system by using functionals of the spatially dependent electron density. For this compound, DFT calculations can elucidate its optimized molecular geometry, electron distribution, bond parameters, and vibrational frequencies. The electron-withdrawing nature of the nitro groups is expected to lead to a polarized electron density distribution within the furan (B31954) ring, making certain positions more susceptible to nucleophilic attack. Studies on related dinitro compounds and nitroaromatics suggest that DFT can accurately predict energy profiles, transition states, and reaction mechanisms, providing a basis for understanding the reactivity of this compound wikipedia.orgmdpi.com. The application of DFT to similar furan derivatives, such as 2(5H)-furanones, has been used to predict their reactivity in Diels-Alder reactions, indicating the method's broad applicability to furan systems researchgate.net.

Electrophilicity and Nucleophilicity Indices in Reaction Prediction

Reactivity indices derived from DFT, such as the global electrophilicity index (ω) and nucleophilicity index (N), are valuable tools for predicting chemical reactivity and selectivity. The global electrophilicity index quantifies a molecule's ability to accept electrons, while the nucleophilicity index measures its ability to donate electrons. For this compound, the electron-withdrawing nitro groups are expected to significantly increase its electrophilicity, making it a potential electrophile in polar reactions. Conversely, its nucleophilicity would likely be diminished. Studies on various organic molecules, including furan derivatives, have shown that these indices can successfully predict the preferred reaction sites and the nature of interactions (e.g., normal electron demand vs. inverse electron demand) in reactions like Diels-Alder cycloadditions and nucleophilic aromatic substitutions researchgate.netsubstack.comacs.orgrsc.org. For example, in Diels-Alder reactions, a higher electrophilicity index for a dienophile suggests a greater tendency to react with electron-rich dienes.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed investigation of reaction mechanisms by simulating the energy landscape, identifying transition states, and calculating activation barriers. This provides a deeper understanding of how reactions proceed and what factors influence their rates and outcomes.

Energy Profiles for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for electron-deficient aromatic systems. For this compound, the two nitro groups strongly activate the furan ring towards nucleophilic attack. Computational studies can model the energy profiles for such reactions, identifying the intermediates (e.g., Meisenheimer complexes) and transition states involved. By calculating the activation energies for nucleophilic attack at different positions on the ring, one can predict the preferred site of substitution. The presence of nitro groups typically stabilizes the negatively charged intermediate formed during SNAr. Research on similar nitroaromatic compounds indicates that DFT calculations can accurately reproduce experimental observations regarding SNAr reactivity and regioselectivity mdpi.comrsc.orgchemrxiv.orgwuxiapptec.comresearchgate.net. For instance, studies on nitroquinazolines and nitrobenzofuroxans show how DFT can elucidate the mechanism and predict the site of nucleophilic attack based on energy profiles and transition state structures mdpi.comrsc.org.

Stereochemical Aspects of Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are highly sensitive to the electronic and steric properties of the reactants, and computational methods are essential for predicting their stereochemical outcomes. While specific studies on this compound as a participant in cycloadditions are not detailed in the provided snippets, general principles apply. If this compound were to act as a diene or dienophile, DFT calculations could predict the preferred reaction pathway and the stereochemistry of the resulting cyclic adduct. This would involve optimizing transition state geometries and analyzing orbital interactions. Studies on other furan derivatives and nitro-substituted systems in cycloadditions reveal that DFT can accurately predict regioselectivity and stereoselectivity by analyzing activation energies and transition state structures researchgate.netresearchgate.netresearchgate.net. For example, analysis of local electrophilicity and nucleophilicity indices, along with frontier molecular orbital theory, has been successfully employed to rationalize regioselectivity in Diels-Alder reactions involving furan derivatives researchgate.netacs.orgresearchgate.net.

Comparative Computational Studies with Other Nitro-Substituted Heterocycles

Computational chemistry, predominantly employing Density Functional Theory (DFT), serves as a powerful tool for analyzing the electronic structure, reactivity, and aromaticity of organic molecules. Studies on nitro-substituted heterocycles like furans, pyrroles, and thiophenes often utilize DFT to predict molecular geometries, electronic properties (such as frontier molecular orbitals, electron affinity, and ionization potential), and reaction mechanisms conicet.gov.arresearchgate.netmdpi.comresearchgate.netconicet.gov.ar. The presence of nitro groups significantly influences the electronic distribution within the heterocyclic ring, generally increasing electrophilicity and altering reactivity patterns researchgate.netconicet.gov.armdpi.com. Comparative studies are crucial for understanding how the nature of the heterocyclic core (furan, pyrrole (B145914), thiophene) and the position and number of nitro substituents affect these properties.

Synthesis and Functionalization of 2,5 Dinitrofuran Derivatives

Design and Preparation of Furan (B31954) Analogs via Nitro Group Modification

The nitro groups in 2,5-dinitrofuran can be selectively or sequentially replaced by various nucleophiles, enabling the synthesis of a wide array of functionalized furan derivatives.

This compound readily undergoes SNAr reactions with phenoxides and thiophenoxides to yield 2-aryloxy-5-nitrofurans and 2-arylthio-5-nitrofurans, respectively arkat-usa.orgglycomindsynth.comresearchgate.netresearchgate.netresearchgate.net. These reactions typically proceed under mild conditions, often facilitated by phase-transfer catalysis or the use of suitable bases. For instance, the reaction of this compound with phenol (B47542) in the presence of a phase-transfer catalyst is an efficient method for preparing 2-aryloxy-5-nitrofurans researchgate.netresearchgate.netresearchgate.net. Similarly, reactions with thiols or thiolates lead to the formation of alkylthio or arylthio substituted nitrofurans.

Table 1: Synthesis of Aryloxy and Alkylthio Substituted Nitrofurans

| Nucleophile | Product Type | Typical Conditions | Yield (approx.) | Reference |

| Phenol/Phenoxide | 2-Aryloxy-5-nitrofuran | Phase-transfer catalysis, base | Good | arkat-usa.orgglycomindsynth.comresearchgate.netresearchgate.netresearchgate.net |

| Thiol/Thiolate | 2-Alkylthio/Arylthio-5-nitrofuran | Base, solvent (e.g., THF, methanol) | Good | arkat-usa.orgresearchgate.net |

The displacement of nitro groups by amines and other sulfur-containing nucleophiles is also a well-established transformation. Reactions with secondary amines, such as morpholine (B109124), with this compound afford the corresponding amino-substituted nitrofurans in high yields arkat-usa.org. For example, morpholine reacts with this compound to produce 4-(5-nitrofuran-2-yl)morpholine arkat-usa.org. Similarly, reactions with thioacetamide (B46855) can lead to the formation of bis-(5-nitrofuranyl)sulfide arkat-usa.org.

Table 2: Synthesis of Amino and Thio-Substituted Furan Derivatives

| Nucleophile | Product Type | Typical Conditions | Yield (approx.) | Reference |

| Morpholine | 4-(5-Nitro-furan-2-yl)morpholine | Ether, 35 °C | 97% | arkat-usa.org |

| Thioacetamide | Bis-(5-nitrofuranyl)sulfide | Base (NaH), THF, rt | Good | arkat-usa.org |

Regioselective Functionalization Strategies

The presence of two nitro groups in this compound offers opportunities for regioselective functionalization, allowing for the controlled synthesis of specific isomers.

The SNAr reaction on this compound typically involves the addition-elimination mechanism, where a nucleophile attacks one of the carbon atoms bearing a nitro group, forming a Meisenheimer complex intermediate, followed by the elimination of a nitrite (B80452) ion arkat-usa.orgumich.eduacs.org. While both nitro groups are activating, under controlled conditions, selective mono-substitution can be achieved, leading to 2-substituted-5-nitrofurans. Further substitution can then occur if desired, or the remaining nitro group can be retained for subsequent transformations. Research has shown that this compound is a suitable substrate for SNAr reactions, yielding substituted 5-nitrofurans in good yields arkat-usa.orgumich.eduresearchgate.net.

Beyond simple nucleophilic displacement, the activated furan ring can be functionalized through various strategies. The resulting nitro-substituted furans can participate in further reactions, such as Diels-Alder cycloadditions, where the nitro group can be eliminated to form aromatic systems arkat-usa.orgumich.educonicet.gov.arresearchgate.net. For example, the SNAr reaction of this compound with nucleophiles containing an olefinic tether can lead to intermediates that undergo intramolecular Diels-Alder reactions, followed by nitro group extrusion and aromatization to yield polysubstituted phenols arkat-usa.orgumich.edu. This pathway demonstrates a controlled introduction of functionalities and subsequent ring transformations.

Synthetic Utility of this compound as a Versatile Building Block

This compound serves as an excellent electrophilic building block in organic synthesis due to the lability of its nitro groups towards nucleophilic attack arkat-usa.orgumich.educonicet.gov.arresearchgate.net. Its ability to undergo SNAr reactions allows for the facile introduction of oxygen, sulfur, and nitrogen nucleophiles, leading to a diverse range of 5-nitrofuran derivatives arkat-usa.orgresearchgate.net. These derivatives are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and natural products.

The activated nature of the furan ring in this compound also makes its derivatives suitable dienophiles in Diels-Alder reactions. The subsequent elimination of the nitro group from the cycloadducts provides a pathway to highly functionalized aromatic compounds, such as substituted phenols arkat-usa.orgumich.educonicet.gov.ar. This dual reactivity—nucleophilic substitution and participation in cycloadditions—underscores the versatility of this compound as a synthetic synthon.

Table 3: Key Transformations of this compound

| Reaction Type | Reactant/Conditions | Product Type | Key Transformation | Reference |

| Nucleophilic Aromatic Substitution | This compound + Nucleophile (ROH, RSH, R2NH) | 2-Substituted-5-nitrofurans | Displacement of one or both nitro groups by O-, S-, or N-nucleophiles. | arkat-usa.orgglycomindsynth.comresearchgate.netresearchgate.net |

| Diels-Alder Cycloaddition | 2-Substituted-5-nitrofurans + Diene | [4+2]-Cycloadducts | Furan derivative acts as a dienophile; subsequent elimination of nitro group leads to aromatized products (e.g., phenols). | arkat-usa.orgumich.educonicet.gov.ar |

Compound List:

this compound

2-Nitro-5-(pent-4-ynyloxy)furan

2-Nitro-5-(p-toluene-4-sulfonyl)furan

Bis-(5-nitrofuranyl)sulfide

2-(5-Nitrofuran-2-yl)malonic acid diethyl ester

2-Nitro-5-(pent-4-enyloxy)furan

4-(5-Nitro-furan-2-yl)morpholine

2-Aryloxy-5-nitrofuran

2-Alkylthio/Arylthio-5-nitrofuran

2-Amino-5-nitrofuran

5-Nitro-2-furaldehyde

5-Azido-2-furaldehyde

5-Arylthio-2-furaldehydes

Precursors for Polyaromatic and Heterocyclic Ring Systems

The reactivity of this compound positions it as a valuable precursor for constructing both aromatic and heterocyclic ring systems.

Formation of Aromatic Systems (Phenols): The most direct route to polyaromatic systems from this compound involves the sequence of SNAr followed by Diels-Alder cycloaddition and nitro group elimination. This process effectively converts the furan ring into a benzene (B151609) ring, leading to the formation of polysubstituted phenols researchgate.netarkat-usa.org. Phenols are fundamental aromatic compounds, and this transformation demonstrates the utility of this compound in building aromatic frameworks with specific substitution patterns.

Functionalized Heterocycles: The SNAr reactions themselves produce substituted 5-nitrofurans. Since furan is a five-membered heterocyclic ring, these functionalized furan derivatives are, by definition, heterocyclic compounds. The ability to introduce diverse nucleophiles allows for the synthesis of a variety of functionalized heterocycles, which can then serve as building blocks for more complex heterocyclic structures or be utilized in other synthetic transformations researchgate.net.

Development of Complex Molecular Architectures

The versatility of this compound in undergoing SNAr reactions with a broad range of nucleophiles is key to developing complex molecular architectures. By strategically selecting nucleophiles, chemists can introduce specific functional groups onto the furan ring. These newly functionalized heterocycles can then be subjected to further reactions, such as cross-coupling or cyclization, to assemble intricate molecular frameworks. For instance, furan derivatives have been employed in the synthesis of substituted pyrimidines, demonstrating how these heterocyclic building blocks can be incorporated into larger, more complex molecular designs researchgate.net. The ability to precisely control the substitution pattern through SNAr, followed by leveraging the reactivity of the introduced groups or the furan ring itself, enables the construction of molecules with tailored properties and advanced structural complexity.

Advanced Analytical Methodologies for 2,5 Dinitrofuran and Its Metabolites

Spectroscopic Techniques for Structural Elucidation Beyond Basic Characterization

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of chemical compounds, especially in complex matrices or when dealing with potential isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced 2D NMR techniques, offers unparalleled insight into molecular structure and conformation. For nitrofurans and their metabolites, NMR plays a vital role in:

Structural Confirmation: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish proton-proton and proton-carbon connectivities, thereby confirming the molecular backbone and functional group placement acs.orghyphadiscovery.comresearchgate.net. These methods are critical for definitively identifying metabolites where mass spectrometry data alone might be ambiguous hyphadiscovery.com.

Conformational Analysis: NMR can provide information about the spatial arrangement of atoms within a molecule, aiding in the understanding of its conformational preferences. This is achieved by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data acs.org.

Purity Assessment: Quantitative NMR (qNMR) has been successfully applied to determine the purity of nitrofuran metabolites, offering a reliable method for assessing the quality of reference standards acs.org.

Studies have shown the application of ¹H NMR and ¹³C NMR for structural elucidation of synthesized nitrofuran derivatives, confirming their structures with high confidence researchgate.net.

High-Resolution Mass Spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is a powerful tool for differentiating compounds with identical or very similar mass-to-charge ratios, such as isomers researchgate.netresearchgate.netnih.gov.

Isomer Separation and Identification: HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions, which can aid in distinguishing isomers. MS/MS fragmentation patterns provide further discriminatory information, as isomers often fragment differently due to variations in their three-dimensional structures researchgate.netnih.gov. For instance, studies on dinitrotoluenes have shown that specific fragment ions generated during MS/MS analysis can unambiguously differentiate between isomers nih.gov.

Complex Matrix Analysis: In complex samples, HRMS coupled with liquid chromatography (LC-HRMS) offers enhanced selectivity and sensitivity, enabling the detection and differentiation of target compounds even in the presence of numerous interfering matrix components researchgate.netnih.gov.

Impurity Profiling: HRMS, in conjunction with computational tools like SIRIUS, can be employed for the comprehensive characterization of impurities and stereoisomers in active pharmaceutical ingredients or pesticides nih.gov. While direct examples for 2,5-Dinitrofuran isomers were not explicitly found, the principles are directly applicable to distinguishing potential positional isomers or degradation products within the dinitrofuran class.

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating complex mixtures and quantifying analytes at low concentrations.

GC-MS and its tandem variant, GC-MS/MS, are widely used for the analysis of volatile and semi-volatile compounds in various matrices, including food and environmental samples eurl-pesticides.eufarmaciajournal.comnih.govresearchgate.net.

Methodology: Typical GC-MS analysis for related compounds involves sample preparation steps such as extraction (e.g., using solvents like n-hexane or employing the QuEChERS method) followed by separation on capillary columns (e.g., HP-5MS, HP VOC) and detection by mass spectrometry eurl-pesticides.eufarmaciajournal.comresearchgate.net.

Application to Nitrofurans: GC-MS/MS has been utilized for the analysis of nitrofuran metabolites researchgate.net. While LC-MS/MS is more common for nitrofuran metabolites due to their polarity, GC-MS can be applied, especially if derivatization is employed to enhance volatility and thermal stability researchgate.netresearchgate.net.

Performance: Limits of detection (LODs) for pesticides analyzed by GC-MS are typically in the ng/g range nih.gov. Matrix-matched calibrations are often required to account for matrix effects and ensure accurate quantification eurl-pesticides.eufarmaciajournal.com.

LC-MS/MS, particularly with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) detection, is the gold standard for the sensitive and selective quantification of nitrofuran metabolites in complex matrices researchgate.netresearchgate.netpsu.edusrce.hrscielo.brscielo.brjfda-online.commdpi.comacs.orgacs.orgfera.co.ukusda.govnih.govperkinelmer.com.

Sample Preparation: A critical step involves the hydrolysis of protein-bound metabolites under acidic conditions, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form more stable and detectable derivatives researchgate.netpsu.eduscielo.brscielo.bracs.orgacs.orgfera.co.ukusda.govperkinelmer.comresearchgate.net. This derivatization enhances the ionization efficiency and chromatographic behavior of the analytes.

Chromatographic Separation: Reversed-phase liquid chromatography, typically using C18 columns, is employed with mobile phases comprising mixtures of water (often with buffer salts like ammonium (B1175870) formate) and organic solvents such as methanol (B129727) or acetonitrile (B52724) psu.edusrce.hrscielo.brnih.gov. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved separation efficiency researchgate.netacs.org.

Detection and Quantification: ESI in positive or negative ion modes is commonly used. MRM transitions are monitored for sensitive and specific quantification and confirmation of nitrofuran metabolites researchgate.netpsu.edusrce.hrscielo.brjfda-online.comusda.govnih.govperkinelmer.com.

Performance Metrics: Limits of Quantification (LOQs) for nitrofuran metabolites are typically in the low µg/kg or ng/g range, often below 1 µg/kg, meeting stringent regulatory requirements psu.eduscielo.brjfda-online.comacs.orgfera.co.ukperkinelmer.com. For example, LOQs of 0.5 ng/g have been reported scielo.br, and regulatory limits (MRPLs) are often set at 1 µg/kg psu.edufera.co.ukperkinelmer.com.

HRMS Coupling: Coupling LC with HRMS instruments (e.g., Orbitrap) provides enhanced selectivity and sensitivity, allowing for the detection of a broader range of nitrofurans and their metabolites, and aiding in structural confirmation researchgate.netacs.org.

Table 1: Typical LC-MS/MS Performance for Nitrofuran Metabolites

| Analyte Category | Typical Sample Prep. | Derivatizing Agent | Chromatographic Column | Ionization Mode | Detection Mode | Typical LOQ (µg/kg) | Reference(s) |

| Nitrofuran Metabolites (e.g., AOZ, AMOZ, AHD, SEM) | Acid hydrolysis, LLE/SPE | 2-Nitrobenzaldehyde (2-NBA) | C18 (Reversed-phase) | ESI (+) or (-) | MRM | 0.1 - 1.0 | psu.eduscielo.brjfda-online.comacs.orgfera.co.ukperkinelmer.com |

Novel Detection Methods for Ultratrace Analysis of Dinitrofuran Compounds

Beyond conventional chromatography-mass spectrometry, emerging techniques offer enhanced sensitivity and specificity for ultratrace analysis.

Electrochemical Sensors: Electrochemical methods, often leveraging nanomaterials such as graphene, carbon nanotubes, and metal nanoparticles (e.g., AuNPs, NiFe-LDH), are being developed for the sensitive detection of nitrofurans dntb.gov.uamdpi.comnih.govresearchgate.netresearchgate.net. These sensors can achieve very low detection limits, with some reported in the nanomolar (nM) range, making them suitable for ultratrace analysis nih.govresearchgate.net. For example, a sensor utilizing NiFe-LDH-MXene and ruthenium nanoparticles achieved a detection limit of 2.2 nM for nitrofurantoin (B1679001) nih.gov. Aptamer-based electrochemical sensors also show promise for selective and sensitive detection researchgate.net.

Capillary Electrophoresis (CE): CE separates analytes based on their electrophoretic mobilities in an electric field lumexinstruments.comwikipedia.org. While not as commonly cited for nitrofurans as LC-MS/MS, CE offers high separation efficiency and can be coupled with sensitive detection methods (e.g., UV-Vis, MS) for ultratrace analysis wikipedia.orgresearchgate.netnih.govnih.gov. Its ability to separate charged species and its versatility in various modes (e.g., micellar electrokinetic chromatography) make it a potential tool for complex mixture analysis lumexinstruments.comwikipedia.org.

Other Novel Techniques: Aptamer-based assays, often combined with catalytic amplification strategies using nanoparticles or covalent organic frameworks (COFs), are emerging for highly sensitive and selective detection of various analytes, including potential applications for dinitrofuran compounds researchgate.netresearchgate.net. Immunoassays, such as fluorescence immunoassays (FIAs) and immunochromatography (ICA), also provide rapid detection capabilities for trace substances nih.gov.

Table 2: Examples of Detection Limits for Related Compounds using Novel Methods

| Technique | Analyte Example | Performance Metric | Value | Matrix Example | Reference(s) |

| Electrochemical Sensor | Nitrofurantoin | LOD | 2.2 nM | Food samples | nih.gov |

| Electrochemical Sensor | Furazolidone (B1674277) | LOD | 0.18 µmol/L | - | researchgate.net |

| Electrochemical Sensor | Nitrofurantoin | Sensitivity | 152.44 µA µM⁻¹ cm⁻² | - | nih.gov |

| Aptasensor (RRS) | Melamine | LOD | 1.96 × 10⁻⁴ nmol/L | Real samples | researchgate.net |

Table 3: GC-MS Performance for Related Compounds (Examples)

| Analyte Class | Technique | Typical LOD/LOQ | Matrix Example | Reference(s) |

| Pesticides | GC-MS | <10 ng/g (LOD) | Cucumber | nih.gov |

| Fumigants | GC-MS/MS | 0.01 mg kg⁻¹ | Cereals, Dried Fruit | eurl-pesticides.eu |

Nanopalladium Molecularly Imprinted Polymer Nanocatalytic Probes

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to mimic biological recognition systems, offering high selectivity and affinity for target molecules mdpi.commdpi.com. When combined with nanocatalytic probes, particularly those involving nanopalladium, these systems create highly sensitive analytical platforms. Research has explored the use of such probes for the detection of dinitrofuran.

One study details a "Dimode Scattering Method for Ultratrace Dinitrofuran Detection with Nanopalladium Molecularly Imprinted Polymer Nanocatalytic Probe" globalauthorid.comnih.gov. This method utilizes palladium nanoparticles integrated with MIPs as a nanomatrix. The MIP layer specifically traps dinitrofuran molecules, while the palladium nanoparticles enhance catalytic effects and scattering signals. This dual-mode approach, combining Surface-Enhanced Raman Scattering (SERS) and Resonance Rayleigh Scattering (RRS), allows for specific and sensitive detection. The research reported linear ranges for SERS and RRS methods between 0.075-0.75 and 0.1-0.75 nmol/L, respectively, with impressive limits of detection of 0.03 and 0.06 nmol/L for the SERS and RRS techniques, respectively nih.gov. Standard deviations were reported between 0.54-2.39%, with recoveries ranging from 93-105% nih.gov.

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that significantly amplifies Raman scattering signals from molecules adsorbed onto nanostructured metal surfaces, enabling highly sensitive detection mdpi.commdpi.comnih.gov. SERS offers fingerprint identification and rapid detection capabilities, often requiring minimal sample preparation scispace.com.

Research has demonstrated the application of SERS for the detection of nitrofurans and their metabolites in various matrices. For instance, SERS, combined with spectral preprocessing, has been employed to detect nitrofurantoin in honey, achieving a lowest detection limit of 0.1321 mg/kg scispace.com. Furthermore, SERS using gold (Au) nanoparticles has been applied to rapidly identify furaltadone (B92408) metabolite (AMOZ) and nitrofurantoin metabolite (AHD) residues in chicken samples. By employing adaptive iterative re-weighted penalized least squares (air-PLS) for background interference elimination and standard normalization for spectral data, a Principal Component Analysis-Linear Discriminant Analysis (PCA-LDA) model achieved a correct discriminant rate of 90.48% for the calibration set and 94.29% for the prediction set, effectively identifying these metabolites ifoodmm.com.

Another study developed a SERS method using nanoarrayed hydroxyl polystyrene (PS-OH)-based substrates for the rapid analysis of trace nitrofurantoin in cosmetics. This substrate exhibited good selectivity and reproducibility with an enhancement factor of 2.6×10⁴ researchgate.net. Silver nanoparticles (AgNPs) on tungsten diselenide (WSe2) sheets have also been utilized for nitrofurantoin detection via SERS, achieving a limit of detection (LOD) of 10⁻⁹ M for nitrofurantoin, which surpasses other reported SERS methods acs.org. This AgNPs/WSe2 substrate also demonstrated the ability to quantitatively detect nitrofurantoin in milk solutions with an LOD of 10⁻⁶ M acs.org.

Furazolidone (FZD), a nitrofuran antibiotic, has also been detected using SERS coupled with High-Performance Liquid Chromatography (HPLC). The absolute detection limit of FZD by SERS was reported as 1 ng, with a detection limit in actual sediment samples of less than 1 μg/kg mdpi.com.

Table 1: Summary of SERS Applications for Nitrofuran Detection

| Analyte/Metabolite | Matrix | SERS Substrate/Method | Limit of Detection (LOD) | Enhancement Factor (EF) | Reference |

| Nitrofurantoin | Honey | Gold nanoparticles, spectral preprocessing | 0.1321 mg/kg | N/A | scispace.com |

| AMOZ, AHD | Chicken | Gold nanoparticles, PCA-LDA | N/A | N/A | ifoodmm.com |

| Nitrofurantoin | Cosmetics | Nanoarrayed hydroxyl polystyrene (PS-OH)-based substrate | N/A | 2.6×10⁴ | researchgate.net |

| Nitrofurantoin | Milk | AgNPs/WSe2 composite | 10⁻⁶ M | N/A | acs.org |

| Nitrofurantoin | Various samples | AgNPs/WSe2 composite | 10⁻⁹ M | N/A | acs.org |

| Furazolidone (FZD) | Sediment | Gold nanoparticles (Au NPs) | < 1 μg/kg | N/A | mdpi.com |

| Furazolidone (FZD) | Various samples | Gold nanoparticles (Au NPs) | 1 ng (absolute) | N/A | mdpi.com |

Luminescence and Scattering-Based Detection Systems

Luminescence and scattering-based detection systems offer sensitive and selective methods for identifying and quantifying chemical compounds. These techniques often leverage the unique optical properties of materials like Metal-Organic Frameworks (MOFs) or specific nanoparticle assemblies.

Metal-Organic Frameworks (MOFs) have emerged as promising fluorescent sensors for nitrofuran antibiotics. One study reported a MOF-based fluorescent sensor (HNU-52) synthesized via a solvothermal method, which demonstrated high selectivity and sensitivity towards nitrofuran antibiotics such as nitrofurantoin (NFT) and nitrofurazone (B1679002) (NZF). The limits of detection for NFT and NZF were 9.2×10⁻⁷ M and 7.2×10⁻⁷ M, respectively sci-hub.se. This sensor also showed good selectivity, anti-interference, and reusability, with the detection mechanism attributed to photoinduced electron transfer and competitive absorption sci-hub.se.

Another research effort synthesized a postsynthetically modified MOF-808 (MOF-808-AAA) as a fluorescent sensor for nitrofurazone (NFZ). This MOF exhibited remarkable luminescence properties and quick sensitivity towards NFZ, with a quenching constant (Ksv) of 2.98 × 10⁴ M⁻¹ and a low detection limit of 0.51 µM in acetonitrile medium bohrium.com.

Furthermore, a novel fluorescent Zn-MOF probe (MOF-1) was developed for the highly selective and sensitive sensing of nitrofuran antibiotics (NFAs). MOF-1 demonstrated low detection limits of 0.19 μM for furazolidone (FZD), 0.26 μM for furaltadone (FDH), and 0.34 μM for nitrofurazone (NFZ) nih.gov. The sensing mechanism was attributed to the synergistic effect between internal filtering effect and photoinduced electron transfer nih.gov.

In addition to fluorescence, scattering-based detection methods, such as Resonance Rayleigh Scattering (RRS), have also been employed. As mentioned in section 6.3.1, a dual-mode platform combining SERS and RRS was developed for dinitrofuran detection, achieving an RRS limit of detection of 0.06 nmol/L nih.gov.

Table 2: Summary of Luminescence and Scattering-Based Detection Systems for Nitrofurans

| Analyte/Metabolite | Detection System | Material/Method | Limit of Detection (LOD) | Quenching Constant (Ksv) | Reference |

| Nitrofurantoin | Fluorescence | MOF-based sensor (HNU-52) | 9.2×10⁻⁷ M | N/A | sci-hub.se |

| Nitrofurazone | Fluorescence | MOF-based sensor (HNU-52) | 7.2×10⁻⁷ M | N/A | sci-hub.se |

| Nitrofurazone | Fluorescence | Postsynthetically modified MOF-808-AAA | 0.51 µM | 2.98 × 10⁴ M⁻¹ | bohrium.com |

| Furazolidone | Fluorescence | Zn-MOF probe (MOF-1) | 0.19 μM | N/A | nih.gov |

| Furaltadone | Fluorescence | Zn-MOF probe (MOF-1) | 0.26 μM | N/A | nih.gov |

| Nitrofurazone | Fluorescence | Zn-MOF probe (MOF-1) | 0.34 μM | N/A | nih.gov |

| Dinitrofuran | RRS | Pd@MIP nanoprobe catalytic-SERS/RRS dual-mode | 0.06 nmol/L | N/A | nih.gov |

Explorations of 2,5 Dinitrofuran in Advanced Materials Research

2,5-Dinitrofuran as a Precursor in Energetic Materials Synthesis

The presence of nitro groups, known explosophores, on the furan (B31954) ring makes this compound a compound of interest in the field of energetic materials. While not always the final energetic compound itself, it serves as a valuable intermediate or a building block for synthesizing more complex energetic molecules. Its preparation typically involves the nitration of precursor furan compounds, such as 2-nitrofuran (B122572), to introduce the desired nitro functionalities vdoc.pubresearchgate.net.

Rational Design of High-Energy Density Materials (HEDMs)

The rational design of High-Energy Density Materials (HEDMs) focuses on maximizing energy output while maintaining acceptable safety characteristics. Key design principles include achieving high molecular density, a high heat of formation, a favorable oxygen balance, and good thermal stability nih.govrsc.orgmdpi.com. The nitro groups (-NO₂) in this compound contribute significantly to the energy content of a molecule due to their high enthalpy of formation and their role in providing oxygen for combustion. The furan ring provides a rigid aromatic scaffold that can be further functionalized or incorporated into larger molecular architectures. The strategic placement of these nitro groups on the furan ring is a critical aspect of leveraging its potential in HEDM design, aiming to create molecules with enhanced energetic performance scispace.comresearchgate.net.

Incorporation of Furanic Scaffolds into Energetic Frameworks

The furan ring serves as a versatile scaffold that can be functionalized to create energetic materials. Research has demonstrated that derivatives of nitrofurans can be utilized as precursors for synthesizing energetic compounds. For instance, nitration of 2-bromo-5-nitrofuran (B1267531) can yield 2-bromo-3,5-dinitrofuran, which can then be further reacted, for example, through azide (B81097) chemistry or Ullman coupling, to construct new energetic materials scispace.comdtic.mil. This highlights how the nitro-furan moiety, originating from or related to this compound, can be integrated into broader energetic frameworks, contributing its inherent energetic properties to the final molecular structure.

Integration into Functional Polymeric and Supramolecular Assemblies

Furan-based structures are recognized for their utility in constructing advanced functional materials, including polymers and supramolecular assemblies. For example, furanic dicarboxylic acids are precursors for bio-based polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), and furan scaffolds are incorporated into metal-organic frameworks (MOFs) rsc.orgresearchgate.netresearchgate.net. While direct incorporation of this compound into established polymeric or supramolecular systems is less documented in the provided literature, its chemical reactivity offers potential pathways for such integration. The compound is known to undergo nucleophilic aromatic substitution (SNAr) reactions, such as with phenols to form 2-aryloxy-5-nitrofurans researchgate.netglycomindsynth.com. This reactivity allows for the functionalization of the furan ring, potentially enabling its covalent attachment or incorporation into polymer chains or supramolecular architectures, thereby introducing the energetic and electronic properties associated with the dinitrofuran moiety.

Photophysical Properties of this compound Derived Chromophores

The presence of electron-withdrawing nitro groups on an aromatic system can significantly influence its photophysical properties, often leading to intramolecular charge transfer (ICT) characteristics. Similar to how nitro-substituted porphyrins exhibit altered fluorescence and absorption spectra due to charge transfer states nih.gov, derivatives of this compound could potentially function as chromophores with interesting photophysical behaviors. The electron-deficient nature imparted by the nitro groups, coupled with the conjugated π-system of the furan ring, could lead to compounds with tunable absorption and emission properties, making them candidates for applications in areas such as organic electronics, sensing, or as components in light-harvesting systems. Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and understand these electronic and optical properties of such functional molecules researchgate.net.

Environmental Transformation and Advanced Detection of Dinitrofuran Analogs

Pathways of Dinitrofuran Transformation in Environmental Systems (Theoretical Aspects)

The transformation of dinitrofuran compounds in environmental systems is a complex process influenced by both abiotic and biotic factors. Understanding these pathways is crucial for assessing their environmental persistence and potential impact.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis, driven by environmental factors like water, light, and temperature cabidigitallibrary.orgresearchgate.net. While specific studies on the abiotic degradation of 2,5-Dinitrofuran are limited, general principles applicable to nitroaromatic compounds can be inferred. Hydrolysis, the chemical breakdown by water, can occur depending on the compound's structure and the pH of the environment cabidigitallibrary.orgnih.gov. Photolysis, degradation induced by sunlight, is also a significant pathway for many organic pollutants, particularly in surface waters where light penetration is sufficient cabidigitallibrary.orgresearchgate.net. The presence of certain metal ions or mineral surfaces can also catalyze or inhibit these abiotic degradation processes cabidigitallibrary.orgpnnl.gov. The specific susceptibility of this compound to these mechanisms would depend on the stability of its furan (B31954) ring and the nitro groups under varying environmental conditions.

Theoretical Models for Biotransformation Pathways

Biotransformation involves the modification of chemical compounds by living organisms, predominantly microorganisms, through enzymatic reactions. For nitroaromatic compounds like dinitrofuran analogs, microbial degradation pathways often involve the reduction of nitro groups. For instance, the biotransformation of 2,4-dinitroanisole (B92663) (DNAN), a related dinitro compound, has been observed to proceed via the regioselective reduction of nitro groups to form aromatic amines, followed by potential coupling reactions nih.gov. Microbial degradation can also involve oxidation and hydrolysis reactions, which can alter the molecular structure and potentially reduce toxicity researchgate.netfrontiersin.org. Theoretical models for the biotransformation of this compound would likely involve microbial consortia capable of anaerobic or aerobic metabolism, targeting the nitro substituents and potentially the furan ring structure through various enzymatic activities frontiersin.orgmdpi.com. The efficiency of these pathways is influenced by factors such as the availability of electron donors, the presence of specific microbial enzymes, and environmental conditions like oxygen availability pnnl.govnih.gov.

Analytical Challenges and Method Development for Environmental Monitoring of Dinitrofuran Compounds

Monitoring dinitrofuran compounds in environmental matrices presents significant analytical challenges, requiring sensitive, selective, and robust methodologies.

Development of Sensitive and Selective Detection Techniques

The detection of pesticide residues, including dinitrofuran compounds, at trace levels in complex environmental samples necessitates advanced analytical techniques. Widely employed methods include chromatography coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) mdpi.comresearchgate.netnih.govca.govalsglobal.pl. These techniques offer high sensitivity and selectivity, enabling the identification and quantification of specific compounds even in complex mixtures. Other advanced methods, such as optical sensors (fluorescence, colorimetric, Surface-Enhanced Raman Scattering - SERS) and electrochemical sensors, are also being developed for rapid and sensitive pesticide detection explorationpub.comnih.govnih.gov. The goal is to achieve low limits of detection (LOD) and quantification (LOQ) to comply with regulatory standards and ensure accurate environmental assessment nih.gov.

Table 1: Common Analytical Techniques for Pesticide Detection

| Technique | Principle | Sensitivity | Selectivity | Typical Application |

| GC-MS | Gas chromatography separation followed by mass spectrometry detection | High | High | Volatile and semi-volatile organic compounds |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry | Very High | Very High | Non-volatile and thermally labile compounds |

| Optical Sensors | Detection based on light interaction (fluorescence, color change) | Variable | Variable | Rapid screening, specific analyte detection |

| Electrochemical Sensors | Detection based on electrical signals generated by redox reactions | High | High | Sensitive detection of electroactive compounds |

Matrix Effects in Environmental Sample Analysis

Matrix effects are a significant challenge in the analysis of environmental samples, where the complex composition of the sample matrix (e.g., soil, water, biological tissues) can influence the analytical signal of the target analyte chromatographyonline.comnumberanalytics.com. These effects can manifest as signal suppression or enhancement, leading to inaccurate quantification chromatographyonline.comresearchgate.net. For instance, studies on dinotefuran (B1670701) have reported matrix effects in soil and honey samples, with values indicating suppression or enhancement of the analytical signal researchgate.netscielo.brfarmlandbirds.net. These effects arise from the co-extraction of endogenous or exogenous substances that interfere with the ionization process in mass spectrometry or other detection mechanisms numberanalytics.comresearchgate.net. To mitigate matrix effects, strategies such as the use of matrix-matched calibration standards, internal standards (IS), and optimized sample preparation techniques (e.g., solid-phase extraction, low-temperature purification) are employed chromatographyonline.comresearchgate.netscielo.brfarmlandbirds.net.

Table 2: Reported Matrix Effects for Dinotefuran in Environmental Samples

| Sample Matrix | Reported Matrix Effect (%) | Reference |

| Soil | -9.63% to -9.74% | researchgate.net |

| Soil | 9.74% to 12.29% | researchgate.netscielo.br |

| Soil | 15% | scielo.br |

| Honey | <10% (with interference) | farmlandbirds.net |

Advanced Approaches for Environmental Remediation Studies of Dinitrofuran Contamination (Conceptual)

Remediation of environments contaminated with dinitrofuran compounds would conceptually involve strategies aimed at reducing or eliminating their presence. Current remediation technologies for various chemical pollutants, including pesticides, can be broadly categorized into physical, chemical, and biological methods repec.orgmdpi.comnih.govresearchgate.net.

Physical Remediation: Techniques such as adsorption (e.g., using biochar), thermal desorption, and excavation/disposal can physically remove or immobilize contaminants from soil and water mdpi.comnih.govresearchgate.net.

Chemical Remediation: This category includes advanced oxidation processes (AOPs) such as ozonation, photocatalysis, and catalytic wet oxidation, which chemically transform pollutants into less harmful substances mdpi.comresearchgate.net. Reductive chemical treatments could also be applicable for nitro-containing compounds.

Biological Remediation (Bioremediation): This approach utilizes plants (phytoremediation) or microorganisms (microbial degradation) to break down contaminants repec.orgmdpi.comnih.govresearchgate.net. Bioremediation is often considered a cost-effective and sustainable option, leveraging natural processes to detoxify pollutants.

The selection of an appropriate remediation strategy for this compound contamination would depend on site-specific conditions, including the concentration and distribution of the contaminant, soil properties, and environmental regulations repec.orgmdpi.com.

Compound List:

this compound

Dinotefuran

2,4-Dinitroanisole (DNAN)

Diazinon

Chlorpyrifos

TNT (Trinitrotoluene)

RDX (Research Department Explosive)

Photocatalytic and Electrocatalytic Degradation Concepts

Photocatalytic and electrocatalytic degradation represent advanced oxidation processes (AOPs) that leverage the generation of highly reactive species to break down recalcitrant organic pollutants. These methods are particularly relevant for nitroaromatic compounds like this compound, which are characterized by their stable chemical structures.

Photocatalytic Degradation

Photocatalytic degradation typically employs semiconductor materials, such as titanium dioxide (TiO₂), as catalysts. When exposed to ultraviolet (UV) or visible light, these photocatalysts generate electron-hole pairs. These charge carriers then react with water and oxygen adsorbed on the catalyst surface to produce reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) researchgate.netnih.govresearchgate.net. These ROS are potent oxidants capable of non-selectively attacking and degrading organic molecules.

Studies on nitrofuran degradation, such as nitrofurazone (B1679002) (NFZ) and nitrofurantoin (B1679001) (NFT), demonstrate the efficacy of photocatalysis. For instance, photocatalysis using TiO₂-P25 achieved over 90% degradation of NFZ, significantly outperforming photolysis alone, which yielded approximately 50% degradation mdpi.comresearchgate.net. Similarly, nitrofurantoin was completely degraded within 90 minutes under photocatalytic conditions, compared to 120 minutes for photolysis researchgate.net. The efficiency of photocatalytic degradation is influenced by factors such as the photocatalyst dosage, light intensity, initial pollutant concentration, and the presence of other substances in the medium mdpi.com. Strategies like doping metal oxides or forming nanocomposites are employed to enhance photocatalytic activity by improving charge carrier separation and light absorption nih.gov.

Electrocatalytic Degradation

Electrocatalytic degradation involves the direct or indirect oxidation or reduction of pollutants at electrode surfaces. This process can generate reactive species, such as hydroxyl radicals, through water electrolysis or mediate electron transfer to break down organic compounds researchgate.netresearchgate.net. Various electrode materials, including metal oxides and carbon-based composites, are utilized to enhance catalytic activity and electron transfer efficiency researchgate.netiapchem.org.

Research indicates that electrodes like graphene-modified nickel foam (GR-Ni foam) and palladium-nickel foam (Pd-Ni foam) can efficiently degrade nitrofurazone (NFZ). The degradation of NFZ followed a pseudo-first-order kinetic model, with GR-Ni foam exhibiting a rate constant of 0.1297 min⁻¹ and Pd-Ni foam showing 0.087 min⁻¹, both significantly higher than bare nickel foam iapchem.org. The mechanism often involves direct reduction by electrons at the cathode iapchem.org. Electrochemical methods can also effectively eliminate the antibacterial activity of nitrofurans iapchem.org. For example, studies on nitrofurantoin suggest high degradation efficiency under alkaline conditions at elevated temperatures researchgate.net.

Data Table 1: Photocatalytic and Electrocatalytic Degradation of Nitrofurans

| Pollutant | Catalyst/Electrode System | Degradation Efficiency (%) | Reaction Time (min) | Key Reactive Species | Reference |

| Nitrofurazone (NFZ) | TiO₂-P25 (Photocatalysis) | >90 | 60 | •OH, •O₂⁻ | mdpi.comresearchgate.net |

| Nitrofurantoin (NFT) | TiO₂ (Photocatalysis) | ~100 | 90 | •OH | researchgate.net |

| Nitrofurazone (NFZ) | GR-Ni foam (Electrocatalysis) | ~98 | 60 | Direct reduction | iapchem.org |

| Nitrofurazone (NFZ) | Pd-Ni foam (Electrocatalysis) | ~97 | 60 | Direct reduction | iapchem.org |

| Nitrofurantoin (NFT) | Alkaline conditions (Electro.) | High | - | - | researchgate.net |

Bioremediation Strategies (Enzyme-based Mechanisms)

Bioremediation harnesses the metabolic capabilities of microorganisms and their enzymes to transform or degrade environmental pollutants. For nitrofurans, enzyme-based mechanisms, particularly those involving nitroreductases and laccases, are crucial for their transformation.

Enzyme-based Bioremediation

Laccases: Laccases are multi-copper oxidases that belong to the oxidoreductase class. They are known for their ability to degrade a wide array of recalcitrant organic compounds, including pharmaceuticals, dyes, and pesticides, often by generating free radicals nih.govmdpi.comresearchgate.netactascientific.comnih.gov. Laccases catalyze the one-electron oxidation of substrates, using molecular oxygen as the co-substrate and producing water as the sole byproduct mdpi.comactascientific.com. While direct degradation of nitrofurans by laccases might be limited by substrate properties, the use of redox mediators (e.g., ABTS, HBT) can significantly enhance their activity towards more recalcitrant molecules nih.govactascientific.com. Fungal laccases, in particular, possess high redox potentials that enable them to tackle challenging pollutants nih.gov. Although specific studies on this compound degradation by laccases are scarce, their broad substrate specificity suggests potential applicability.

Data Table 2: Enzyme-based Bioremediation of Nitrofurans

| Enzyme/Microorganism | Substrate/Compound Class | Mechanism | Cofactor/Mediator | Key Intermediates/Products | Reference |

| Nitroreductases (e.g., NfsA, NfsB) | Nitrofurans | Reduction of nitro group (-NO₂) to nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) | NAD(P)H | Nitroso, Hydroxylamine | portlandpress.comnih.govnih.gov |

| Nitroreductase (NbzA) | Nitrofurazone | Activation/reduction of nitro group | NADPH | - | dtic.mil |

| Novel Nitroreductase (VnrA) | Furazolidone (B1674277) | Degradation via reduction of nitro group | - | - | nih.gov |

| Laccases | Nitrofurans (potentially) | One-electron oxidation, radical formation (enhanced by mediators) | O₂, Mediators | Oxidized products | nih.govactascientific.com |

| Fungal Laccases | Pharmaceuticals, Dyes | Oxidation, radical formation | O₂, Mediators | Polymerized/degraded products | nih.govmdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,5-Dinitrofuran while minimizing byproduct formation?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nitro group incorporation .

- Temperature control : Moderate temperatures (60–80°C) balance reaction rate and decomposition risks .

- Catalyst screening : Transition-metal catalysts (e.g., Fe or Cu salts) can improve regioselectivity during nitration .

- Analytical validation : Monitor intermediates via TLC or HPLC and characterize final products using H/C NMR to confirm purity .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer : A multi-technique approach ensures accuracy:

- Spectroscopy : IR identifies nitro group vibrations (~1520 cm for asymmetric stretching) . UV-Vis reveals electronic transitions linked to the furan ring’s conjugation .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 168 for CHNO) confirm molecular weight, while fragmentation patterns clarify nitro group positioning .

- Chromatography : Gas chromatography (GC) with polar columns (e.g., DB-WAX) separates isomers and quantifies purity under isothermal conditions .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures and enthalpy changes (ΔH) under inert atmospheres .

- Thermogravimetric Analysis (TGA) : Track mass loss profiles to identify degradation thresholds (e.g., >200°C for nitroaromatic compounds) .

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy () from non-isothermal data .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound’s nitro groups?

- Methodological Answer :

- Comparative studies : Replicate conflicting experiments under standardized conditions (e.g., solvent, pH) to isolate variables .

- Computational validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model nitro group electron-withdrawing effects and predict reactivity trends .

- Meta-analysis : Aggregate literature data to identify systematic biases (e.g., incomplete purification in earlier studies) .

Q. What computational strategies are effective for modeling this compound’s interactions in catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate binding affinities with enzyme active sites (e.g., nitroreductases) using software like AutoDock Vina .

- Reaction pathway mapping : Employ transition-state theory (Gaussian 09) to identify energetically favorable pathways for nitro reduction .

- Solvent effects : Apply COSMO-RS models to predict solvation energies and solvent-dependent reaction rates .

Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?

- Methodological Answer :

- Electron paramagnetic resonance (EPR) : Detect transient radical intermediates (e.g., nitroxide radicals) during reactions .

- Isotopic labeling : Use N-labeled analogs to trace nitro group participation in bond cleavage or rearrangement .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Retrosynthesis Analysis